molecular formula C10H11BrClNO B1293058 2-bromo-N-(3-chloro-2-methylphenyl)propanamide CAS No. 127091-53-6

2-bromo-N-(3-chloro-2-methylphenyl)propanamide

Cat. No.: B1293058
CAS No.: 127091-53-6
M. Wt: 276.56 g/mol
InChI Key: MCMVMGLCZNGQAH-UHFFFAOYSA-N
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Scientific Research Applications

2-bromo-N-(3-chloro-2-methylphenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein interactions and modifications.

    Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

As “2-bromo-N-(3-chloro-2-methylphenyl)propanamide” is used for proteomics research , future directions may include further exploration of its properties and potential applications in this field.

Biochemical Analysis

Biochemical Properties

2-bromo-N-(3-chloro-2-methylphenyl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the inhibition of enzyme activity, which can be crucial for studying protein function and regulation .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation. Additionally, it can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding to active sites of enzymes, leading to enzyme inhibition. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors, which are proteins that help turn specific genes on or off .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and organ toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can influence metabolic flux and alter metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. This compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different tissues, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting various cytoplasmic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-chloro-2-methylphenyl)propanamide typically involves the bromination of N-(3-chloro-2-methylphenyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the propanamide moiety .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps to ensure purity and yield optimization .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-chloro-2-methylphenyl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-methylphenyl)propanamide
  • 2-chloro-N-(3-chloro-2-methylphenyl)propanamide
  • 2-bromo-N-(3-chloro-2-methylphenyl)acetamide

Uniqueness

2-bromo-N-(3-chloro-2-methylphenyl)propanamide is unique due to the presence of both bromine and chlorine atoms, which confer specific reactivity and interaction properties. This makes it particularly valuable in research applications where selective reactivity is required .

Properties

IUPAC Name

2-bromo-N-(3-chloro-2-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-6-8(12)4-3-5-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMVMGLCZNGQAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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